Cas no 1936712-09-2 (5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
- FCH2496339
- AX8260231
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- Inchi: 1S/C8H6ClN3O/c9-4-1-5-6(7(10)13)3-12-8(5)11-2-4/h1-3H,(H2,10,13)(H,11,12)
- InChI Key: LPASOSBSMAGZEG-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2C(=C1)C(C(N)=O)=CN2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 223
- Topological Polar Surface Area: 71.8
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029195834-1g |
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
1936712-09-2 | 95% | 1g |
$620.00 | 2023-09-02 | |
| Chemenu | CM277237-1g |
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
1936712-09-2 | 95% | 1g |
$720 | 2021-06-09 | |
| Chemenu | CM277237-1g |
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
1936712-09-2 | 95%+ | 1g |
$620 | 2023-02-17 |
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS No. 1936712-09-2): A Comprehensive Overview
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS No. 1936712-09-2) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The chemical structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is characterized by a pyrrolo[2,3-b]pyridine core with a chlorine substituent at the 5-position and an amide group at the 3-position. This unique arrangement of functional groups contributes to its pharmacological profile and makes it a promising candidate for further research and development.
Recent studies have highlighted the potential of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in various therapeutic areas. One notable area of interest is its anti-inflammatory properties. In vitro and in vivo experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has also demonstrated promising anti-cancer properties. Research has indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.
The neuroprotective potential of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has also been explored. Studies have shown that this compound can protect neurons from oxidative stress and excitotoxicity, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are thought to be mediated by its ability to modulate mitochondrial function and reduce the production of reactive oxygen species (ROS).
The pharmacokinetic properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide have been investigated to assess its suitability for clinical applications. Preclinical studies have demonstrated that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and a reasonable half-life. These characteristics make it an attractive candidate for further development as a therapeutic agent.
To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of efficacy in treating various conditions. However, more extensive clinical trials are needed to fully establish its therapeutic benefits and safety profile.
In conclusion, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS No. 1936712-09-2) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an exciting area of research in medicinal chemistry. As ongoing studies continue to uncover its mechanisms of action and clinical potential, it is likely that this compound will play an important role in the development of new treatments for various diseases.
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